molecular formula C11H14N2O3 B1464249 Methyl (E)-4-[(2-amino-6-methyl-3-pyridinyl)oxy]-2-butenoate CAS No. 1353519-22-8

Methyl (E)-4-[(2-amino-6-methyl-3-pyridinyl)oxy]-2-butenoate

Cat. No.: B1464249
CAS No.: 1353519-22-8
M. Wt: 222.24 g/mol
InChI Key: VLRBLKLQSQDEKK-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-4-[(2-amino-6-methyl-3-pyridinyl)oxy]-2-butenoate is an organic compound that features a pyridine ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-4-[(2-amino-6-methyl-3-pyridinyl)oxy]-2-butenoate typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 2-amino-6-methylpyridine, is reacted with an appropriate halogenated butenoate under basic conditions to form the desired product.

    Esterification: The intermediate product is then esterified using methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-4-[(2-amino-6-methyl-3-pyridinyl)oxy]-2-butenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Methyl (E)-4-[(2-amino-6-methyl-3-pyridinyl)oxy]-2-butenoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (E)-4-[(2-amino-6-methyl-3-pyridinyl)oxy]-2-butenoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2-amino-6-methyl-3-pyridinyl)oxy]butanoate
  • Ethyl 4-[(2-amino-6-methyl-3-pyridinyl)oxy]-2-butenoate

Uniqueness

Methyl (E)-4-[(2-amino-6-methyl-3-pyridinyl)oxy]-2-butenoate is unique due to its specific substitution pattern on the pyridine ring and the presence of the ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (E)-4-(2-amino-6-methylpyridin-3-yl)oxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8-5-6-9(11(12)13-8)16-7-3-4-10(14)15-2/h3-6H,7H2,1-2H3,(H2,12,13)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRBLKLQSQDEKK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OCC=CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(C=C1)OC/C=C/C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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